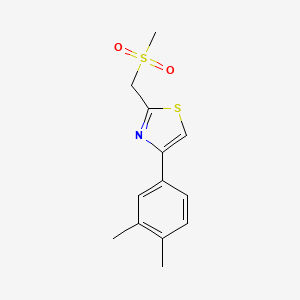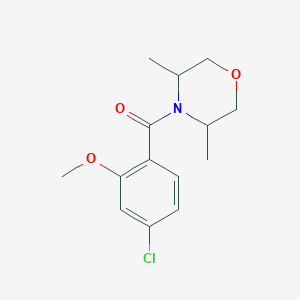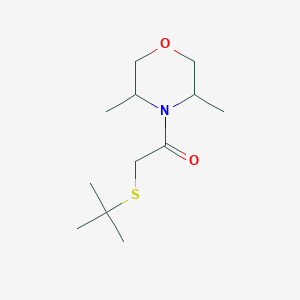
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone, also known as CXM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CXM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that this compound reduces inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate the potential applications of this compound.
Future Directions
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone. One area of research is in the development of this compound analogs with improved potency and selectivity. Another area of research is in the identification of this compound targets and signaling pathways. This information could be used to develop new therapeutic strategies for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the potential applications of this compound in other areas of research, such as neurology and immunology.
Conclusion
In conclusion, this compound is a promising synthetic compound that exhibits various biological activities. This compound has potential applications in the treatment of cancer, inflammation, and pain. The synthesis of this compound has been optimized to improve yield and purity, making it a suitable candidate for in vitro and in vivo studies. Future research on this compound should focus on developing analogs with improved potency and selectivity and identifying this compound targets and signaling pathways.
Synthesis Methods
The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone involves the reaction of cyclohexenone with 3,5-dimethylmorpholine in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-17-10-12(2)15(11)14(16)8-13-6-4-3-5-7-13/h6,11-12H,3-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERIPLOYBJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

